Fupenzic acid

Descripción general

Descripción

Synthesis Analysis

Fupenzic acid's synthesis involves intricate processes that underscore the complexity of its molecular architecture. The synthesis of similar triterpenoids, such as manwuweizic acid from lanosterol, illustrates the challenges and innovative approaches in synthesizing complex molecules. These processes often involve stereoselective introduction of functional groups and rearrangements to achieve the desired molecular structure.

Molecular Structure Analysis

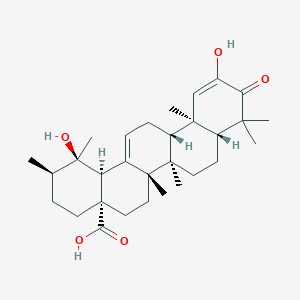

The molecular structure of this compound, determined through UV, MS, 1H, and 13C NMR spectral analysis, reveals a 2,19α-dihydroxy-3-oxo-urs-1,12-dien-28-oic acid configuration. This structure is indicative of the compound's intricate arrangement of hydroxy and oxo groups, contributing to its chemical reactivity and biological properties.

Chemical Reactions and Properties

This compound's reactivity is characterized by its participation in various chemical reactions, underlying its potential for bioactive compound synthesis. Chemical modifications, such as those explored in glycyrrhizic acid, demonstrate the potential for transforming this compound into derivatives with enhanced medicinal properties through esterification, amidation, and other chemical transformations.

Physical Properties Analysis

While specific studies on this compound's physical properties are limited, triterpenes like this compound generally exhibit properties such as low solubility in water and high solubility in organic solvents. These physical properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug formulation.

Chemical Properties Analysis

This compound exhibits chemical properties typical of triterpenes, including acidity due to its carboxylic acid group, and reactivity towards esterification and other derivative-forming reactions. Its chemical stability and reactivity play a vital role in its potential therapeutic applications and interactions with biological molecules.

- (Hattori et al., 1988) discusses the isolation and characterization of this compound from Rubus chingii.

- (Jia-sen Liu & Y. Tao, 1992) provides insights into the synthesis of similar triterpenoids and the methodologies involved.

- (Baltina, 2003) explores chemical modifications of glycyrrhizic acid, offering parallels to potential modifications of this compound.

Aplicaciones Científicas De Investigación

Fupenzic acid, identified as a diosphenol-type triterpene, was isolated from the fruits of Rubus chingii and characterized by UV, MS, 1H and 13C NMR spectral analysis. Its chemical composition was determined as 2,19α-dihydroxy-3-oxo-urs-1,12-dien-28-oic acid (Hattori et al., 1988).

This compound has been studied for its immunosuppressive effects, showing similarities to cyclosporin A. It was found to reduce interleukin (IL) 1 levels in activated blood mononuclear cells and suppress the production of IL 2 and interferon-gamma (IFN-gamma) (Bendtzen, Diamant, & Faber, 1990).

Its application in treating 5-fluorouracil-induced intestinal mucositis was demonstrated. Glycyrrhizic acid-loaded polymeric nanoparticles significantly reduced mucositis severity, reversed intestinal damage, and showed anti-inflammatory and antioxidant effects (Zeeshan et al., 2021).

Glycyrrhizic acid, among other terpenoids, displayed immunomodulatory and antitumor activities. It induced apoptosis in cancer cells, inhibited metastatic progression, and affected various oncogenic and anti-apoptotic signaling pathways (Kuttan, Pratheeshkumar, Manu, & Kuttan, 2011).

A comprehensive review highlighted glycyrrhizic acid's range of pharmacological actions in liver diseases, including anti-inflammatory, antiviral, and antitumor effects. It suggested potential broader applications in the treatment of various liver conditions (Li et al., 2014).

The influence of glycyrrhizic acid on cell membrane properties was investigated. It increased membrane permeability and decreased elasticity, providing insights into its mechanism of action in drug delivery systems (Selyutina, Polyakov, Korneev, & Zaitsev, 2016).

Research on glycyrrhizic acid's antiviral activity indicated its efficacy against hepatitis B virus, HIV, and other viral infections. Its pharmacological properties make it a potential treatment option for these diseases (Sun et al., 2019).

Another study reported glycyrrhizic acid's neuroprotective properties against 5-fluorouracil chemotherapy in the hippocampus, demonstrating its potential in alleviating chemotherapy-induced cognitive deficits (Welbat et al., 2018).

Direcciones Futuras

Fupenzic acid is a very valuable food-medicine herb. The development of Rubus chingii Hu–related drugs is relatively single, which is limited to traditional Chinese medicine and prescriptions . Therefore, it is vital to pay interest to Rubus chingii Hu and its bioactive components in the future and extend its scientific application .

Relevant Papers

- A paper titled “A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled this compound for tumor therapy” discusses the use of this compound in tumor therapy .

- Another paper titled “Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi)” provides a comprehensive review of the bioactive components, pharmacological effects, and drug development of Rubus chingii Hu .

Mecanismo De Acción

Target of Action

Fupenzic acid, also known as Fusidic acid, primarily targets bacterial protein synthesis . It specifically interacts with the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in the translocation of tRNA and mRNA on the ribosomes during protein synthesis .

Mode of Action

This compound works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction blocks the necessary conformational changes for EF-G release from the ribosome, effectively inhibiting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting EF-G translocation, this compound disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis .

Pharmacokinetics

This compound exhibits good oral bioavailability, with approximately 91% of the drug being absorbed when administered orally . The drug is primarily eliminated by non-renal mechanisms, and a proportion of the drug is metabolized to several breakdown products that can be detected in bile . Repeated dosing results in substantial drug accumulation .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound hampers the ability of bacteria to grow and reproduce, helping the immune system to clear the infection .

Propiedades

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTPULGTIHBJRT-BBRBLNSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248335 | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119725-20-1 | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119725-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known sources of Fupenzic acid?

A1: this compound has been isolated from a variety of plant sources, including:

- Roots: Rosa cymosa Tratt [, ], Rubus parvifolius [], Rubus irenaeus Focke []

- Calyx: Fragaria ananassa (Strawberry) []

- Root Bark: Actinidia chinensis []

- Stems and Leaves: Psychotria serpens []

Q2: What are the reported biological activities of this compound?

A2: this compound has shown promising activities in laboratory settings:

- Inhibitory Effects on Melanogenesis: In B16-F10 mouse melanoma cells, this compound significantly reduced intracellular and secreted melanin content, suggesting potential as a skin-whitening agent. []

- Antiphytoviral Activity: While not the most potent compound identified, this compound contributed to the overall antiviral activity of Actinidia chinensis root bark extract against plant viruses. []

- Tumor Therapy: A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled this compound has been explored for tumor therapy. []

Q3: What other triterpenoids are often found alongside this compound in plant extracts?

A3: this compound frequently appears with other triterpenoids, including:

- Pomolic acid [, , , ]

- Ursolic acid [, ]

- Euscaphic acid [, , , , ]

- Maslinic acid []

- Tomentic acid []

- Corosolic acid []

- Myrianthic acid []

- Cecropiacic acid []

Q4: Are there any potential applications of this compound in the development of anti-cancer therapies?

A4: Preliminary research suggests that this compound may hold promise in anti-cancer applications:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.